molecular formula C33H47NO5 B3822055 3-[(3-oxoicosanoyl)amino]-4-phenoxybenzoic acid

3-[(3-oxoicosanoyl)amino]-4-phenoxybenzoic acid

Cat. No. B3822055
M. Wt: 537.7 g/mol
InChI Key: PHKOYZGZBGOCJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3-[(3-oxoicosanoyl)amino]-4-phenoxybenzoic acid” is a complex organic molecule. It contains an icosanoyl group (a 20-carbon chain), a phenoxy group (a phenyl ring connected through an oxygen), and a carboxylic acid group . The presence of the 3-oxo group indicates a ketone functional group on the third carbon of the icosanoyl chain .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the long icosanoyl chain and the presence of multiple functional groups . The phenoxy and carboxylic acid groups would likely contribute to the compound’s polarity .


Chemical Reactions Analysis

Amino acids, which this compound structurally resembles, are known to undergo a variety of chemical reactions, including reactions involving their carboxyl and amino groups . The ketone group might also be reactive under certain conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the nature of its functional groups. It’s likely to be a solid under normal conditions, given the presence of the long aliphatic chain . Its solubility would depend on the solvent used, with higher solubility in polar solvents due to the polar functional groups .

Mechanism of Action

Without specific studies or literature, it’s difficult to determine the exact mechanism of action of this compound. If it’s biologically active, its long aliphatic chain and polar functional groups might allow it to interact with biological membranes or proteins .

properties

IUPAC Name

3-(3-oxoicosanoylamino)-4-phenoxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H47NO5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17-20-28(35)26-32(36)34-30-25-27(33(37)38)23-24-31(30)39-29-21-18-16-19-22-29/h16,18-19,21-25H,2-15,17,20,26H2,1H3,(H,34,36)(H,37,38)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHKOYZGZBGOCJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)CC(=O)NC1=C(C=CC(=C1)C(=O)O)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H47NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

537.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(3-oxoicosanoyl)amino]-4-phenoxybenzoic acid
Reactant of Route 2
Reactant of Route 2
3-[(3-oxoicosanoyl)amino]-4-phenoxybenzoic acid
Reactant of Route 3
Reactant of Route 3
3-[(3-oxoicosanoyl)amino]-4-phenoxybenzoic acid
Reactant of Route 4
3-[(3-oxoicosanoyl)amino]-4-phenoxybenzoic acid
Reactant of Route 5
3-[(3-oxoicosanoyl)amino]-4-phenoxybenzoic acid
Reactant of Route 6
Reactant of Route 6
3-[(3-oxoicosanoyl)amino]-4-phenoxybenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.